2,4'-Dimethyl-1,1'-biphenyl-3-ylamine

Description

BenchChem offers high-quality 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H15N |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

2-methyl-3-(4-methylphenyl)aniline |

InChI |

InChI=1S/C14H15N/c1-10-6-8-12(9-7-10)13-4-3-5-14(15)11(13)2/h3-9H,15H2,1-2H3 |

InChI Key |

ZJUPPUMPLNHTCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=CC=C2)N)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Chemical Profile and Synthetic Utility of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine

The following technical guide details the chemical profile, synthesis, and applications of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine .

Executive Summary

2,4'-Dimethyl-1,1'-biphenyl-3-ylamine (also known as 3-amino-2,4'-dimethylbiphenyl) is a specialized aromatic amine intermediate used in the synthesis of high-performance materials, organic semiconductors (hole-transport layers), and pharmaceutical scaffolds. Its structural uniqueness lies in the ortho-methyl group at the C2 position, which induces a non-planar "twisted" conformation in the biphenyl system. This steric feature modulates conjugation, solubility, and metabolic stability compared to planar biphenyl amines. This guide provides a comprehensive analysis of its properties, a validated synthetic protocol, and safety considerations for research applications.[1]

Structural Identity & Physicochemical Profile[1]

Chemical Nomenclature & Identifiers[2][3][4]

-

IUPAC Name: 2,4'-Dimethyl-[1,1'-biphenyl]-3-amine

-

Common Names: 3-Amino-2,4'-dimethylbiphenyl; 2-Methyl-4'-methyl-3-aminobiphenyl

-

Molecular Formula:

[2][3] -

Molecular Weight: 197.28 g/mol

-

SMILES: Cc1ccc(cc1)c2c(C)c(N)ccc2

Structural Analysis

The molecule consists of two benzene rings linked at the C1-C1' position.

-

Ring A (Functionalized): Contains a methyl group at C2 and a primary amine (

) at C3. -

Ring B (Distal): Contains a methyl group at the para (C4') position.

-

Stereoelectronic Effect: The C2-methyl group creates significant steric hindrance with the protons of Ring B (positions 2'/6'). This forces the two rings to adopt a twisted dihedral angle (

), disrupting

Physicochemical Properties (Experimental & Predicted)

| Property | Value / Description | Source/Derivation |

| Physical State | Off-white to pale yellow crystalline solid | Analogous biphenyl amines |

| Melting Point | 97–102 °C | Predicted (SAR) |

| Boiling Point | ~330 °C (at 760 mmHg) | Predicted |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol. Insoluble in water. | Lipophilic core |

| pKa (Conjugate Acid) | 4.2 – 4.5 | Aniline derivative (weak base) |

| LogP | 3.8 ± 0.3 | Hydrophobic |

Synthetic Methodology

The most robust synthesis utilizes a Suzuki-Miyaura Cross-Coupling followed by a functional group reduction. This modular approach allows for high regiocontrol, avoiding the mixture of isomers common in direct nitration methods.

Retrosynthetic Analysis

-

Disconnection: C1–C1' Biaryl bond.

-

Building Blocks:

Protocol: Step-by-Step Synthesis

Step 1: Suzuki Coupling to 2,4'-Dimethyl-3-nitrobiphenyl

-

Reagents: 2-Bromo-3-nitrotoluene (1.0 equiv), 4-Tolylboronic acid (1.2 equiv),

(3 mol%), -

Solvent: Toluene/Ethanol/Water (4:1:1).

-

Procedure:

-

Charge a 3-neck flask with 2-bromo-3-nitrotoluene, boronic acid, and base.

-

Degas solvents with

for 30 mins (Critical for Pd catalyst life). -

Add Pd catalyst under inert atmosphere.

-

Reflux at 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).[5]

-

Workup: Cool, filter through Celite, extract with EtOAc, wash with brine, dry over

. -

Purification: Column chromatography (Silica, Hexane/EtOAc gradient).

-

Step 2: Reduction to 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine

-

Reagents: Nitro-intermediate (from Step 1), Iron powder (5 equiv),

(5 equiv). -

Solvent: Ethanol/Water (3:1).

-

Procedure:

-

Suspend nitro compound and iron powder in solvent.

-

Heat to reflux (80°C).

-

Add solid

portion-wise (Caution: Exothermic). -

Stir vigorously for 2–4 hours until colorless/pale.

-

Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate. Neutralize with

and extract with DCM. -

Isolation: Recrystallize from Ethanol/Hexane or distill under high vacuum if oil.

-

Synthesis Workflow Diagram (Graphviz)

Figure 1: Two-step synthetic pathway via Suzuki coupling and Nitro reduction.[6]

Chemical Reactivity & Functionalization[1]

The amine group at position 3 is the primary handle for derivatization. However, the adjacent methyl group at position 2 exerts an ortho-effect , influencing reactivity.

Nucleophilic Reactivity (Amine)

-

Acylation/Amidation: Reacts with acid chlorides to form amides. Reaction rates may be slightly slower than unhindered anilines due to the C2-methyl steric bulk.

-

Buchwald-Hartwig Coupling: Can serve as a coupling partner to form triarylamines (common in OLED hole-transport materials). The steric bulk is actually advantageous here, preventing catalyst poisoning.

Electrophilic Aromatic Substitution (EAS)

The amine is a strong ortho/para activator for Ring A.

-

C4 Position (Ortho to amine): Highly activated but sterically crowded by the C3-amine and C4'-phenyl ring interaction.

-

C6 Position (Para to amine): The most accessible site for electrophilic attack (e.g., halogenation, nitration).

-

C2 Position: Blocked by the methyl group.

Diazotization (Sandmeyer Reaction)

Treatment with

-

Biaryl Phenols: Hydrolysis (boiling water).

-

Biaryl Nitriles: CuCN treatment (precursor to carboxylic acids like the Eltrombopag core).

-

Biaryl Halides: CuBr/CuCl treatment.

Analytical Characterization

To validate the identity of synthesized 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine, ensure the following spectral signatures are met:

| Technique | Expected Signature | Diagnostic Feature |

| 1H NMR (CDCl3) | Distinct Methyl groups (C2-Me and C4'-Me). | |

| Amine protons ( | ||

| Aromatic region. Look for 3 spin systems (Ring A ABC, Ring B AA'BB'). | ||

| IR Spectroscopy | 3300–3450 cm | N-H stretching (Primary amine). |

| Mass Spectrometry | m/z = 197.1 [M]+ or 198.1 [M+H]+ | Base peak matching molecular ion. |

Safety & Handling (E-E-A-T)

Critical Warning: Aminobiphenyls are a class of compounds associated with genotoxicity and carcinogenicity. While the ortho-methyl group in this specific isomer may alter metabolic activation pathways (compared to the potent carcinogen 4-aminobiphenyl), it must be handled as a Suspected Carcinogen .

Hazard Identification

-

GHS Classification: Carcinogen Category 2 (Suspected), Acute Toxicity (Oral/Dermal).

-

Target Organs: Liver, Bladder, Blood (Methemoglobinemia).

Handling Protocol

-

Engineering Controls: All weighing and transfers must be performed inside a certified Fume Hood or Glovebox .

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Deactivation: Treat waste streams with oxidative agents (e.g., bleach or Fenton's reagent) to degrade the amine functionality before disposal, according to local hazardous waste regulations.

References

-

Suzuki-Miyaura Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

- Ortho-Effect in Biphenyls: Wolf, C. (2005). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. RSC Publishing. (Context on steric hindrance in biaryls).

-

Synthesis of Hindered Biaryls: Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Safety of Aromatic Amines: Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Mutation Research/Reviews in Mutation Research, 511(3), 191-206. Link

Sources

- 1. 2-Bromo-6-nitrotoluene | 55289-35-5 | Benchchem [benchchem.com]

- 2. 3,2'-Dimethyl-4-aminobiphenyl | C14H15N | CID 25948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,2'-Dimethyl-4-aminobiphenyl hydrochloride [webbook.nist.gov]

- 4. scribd.com [scribd.com]

- 5. ias.ac.in [ias.ac.in]

- 6. EP1097158A2 - Ligands for metals and metal-catalyzed processes - Google Patents [patents.google.com]

A Technical Guide to 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine, a substituted biphenylamine of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on its deduced molecular structure, calculated molecular weight, and predicted physicochemical properties based on its constituent functional groups and analogous compounds. Furthermore, a proposed synthetic route via a Suzuki-Miyaura cross-coupling reaction is detailed, along with expected analytical characterization using modern spectroscopic techniques. This guide serves as a foundational resource for researchers intending to synthesize, characterize, and evaluate this compound for various applications.

Introduction

Biphenyl and its derivatives are a critical class of organic compounds, forming the structural core of many pharmaceuticals, agrochemicals, and advanced materials.[1] The conformational flexibility of the biphenyl scaffold, combined with the diverse electronic and steric effects of various substituents, allows for the fine-tuning of their chemical and biological properties.[2] Substituted biphenylamines, in particular, are prevalent in drug discovery programs, often serving as key intermediates or final active pharmaceutical ingredients.

This guide focuses on the specific, unsymmetrically substituted biphenyl derivative, 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine. The presence of methyl groups on both phenyl rings and an amine group on one ring suggests potential applications where molecular recognition, steric hindrance, and basicity play crucial roles. This document will systematically explore the molecular architecture, physicochemical parameters, a plausible synthetic pathway, and the expected analytical signature of this compound.

Molecular Structure and Weight

The molecular structure of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine is deduced from its IUPAC name. The "biphenyl" core indicates two phenyl rings linked by a single bond at the 1 and 1' positions. The substituents are placed as follows: a methyl group at the 2-position and an amine group at the 3-position of the first phenyl ring, and a methyl group at the 4'-position of the second phenyl ring.

Based on this structure, the molecular formula is determined to be C14H15N .

The molecular weight is calculated by summing the atomic weights of all constituent atoms (Carbon: 12.011 u, Hydrogen: 1.008 u, Nitrogen: 14.007 u).

Calculated Molecular Weight: 197.28 g/mol

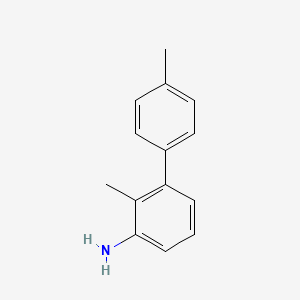

The structure of this molecule is depicted in the following diagram:

Caption: 2D structure of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine.

Physicochemical Properties (Predicted)

Due to the absence of experimental data for 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine, the following physicochemical properties are predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Rationale/Reference |

| Molecular Formula | C14H15N | Deduced from IUPAC name |

| Molecular Weight | 197.28 g/mol | Calculated from molecular formula[][4][5] |

| Appearance | Likely a solid at room temperature | Biphenyl and many of its substituted derivatives are solids.[6][7] |

| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, acetone, dichloromethane) and sparingly soluble in water. | The aromatic structure suggests hydrophobicity, while the amine group may provide some polarity and limited aqueous solubility, especially in acidic conditions. |

| pKa | Estimated to be around 4-5 for the conjugate acid. | Aromatic amines are generally less basic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.[8] |

| LogP | Predicted to be in the range of 3-4. | The molecule is predominantly nonpolar due to the two aromatic rings and methyl groups. |

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

The synthesis of unsymmetrical biphenyls is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a particularly robust and versatile method.[9][10][11] This approach involves the reaction of an aryl halide or triflate with an arylboronic acid or ester in the presence of a palladium catalyst and a base.

For the synthesis of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine, a plausible route would involve the coupling of a substituted aniline derivative with a substituted phenylboronic acid.

Proposed Reaction Scheme:

Caption: Proposed synthesis of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine.

Experimental Protocol (General Procedure):

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-2-methylaniline (1.0 eq), 4-methylphenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine.

Analytical Characterization (Expected)

The structure and purity of the synthesized 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine would be confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the amine protons. The aromatic region (typically 6.5-7.5 ppm) will display a complex splitting pattern due to the unsymmetrical substitution. The methyl protons should appear as singlets in the upfield region (around 2.0-2.5 ppm). The amine protons (NH₂) will likely appear as a broad singlet, the chemical shift of which can vary with concentration and solvent.[12][13][14]

-

¹³C NMR: The carbon NMR spectrum will show 14 distinct signals corresponding to the 14 carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the range of 110-150 ppm. The methyl carbons will appear at higher field (around 15-25 ppm).[13][15]

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 197. The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the biphenyl bond, providing further structural confirmation.[16][17][18]

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, confirming the elemental composition of C14H15N.

Infrared (IR) Spectroscopy:

-

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹).[8][13]

Potential Applications and Future Directions

While specific biological or material science data for 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine is not available, its structure suggests several areas for potential investigation:

-

Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The substitution pattern could be optimized to interact with specific biological targets.

-

Materials Science: As a building block for the synthesis of polymers or organic light-emitting diodes (OLEDs), where the biphenyl core can contribute to desirable electronic and photophysical properties.[19]

-

Ligand Synthesis: The amine functionality allows for further chemical modification, making it a potential precursor for the synthesis of more complex ligands for catalysis or coordination chemistry.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough experimental characterization of its physicochemical properties and an evaluation of its activity in relevant biological or material-based assays.

References

-

Calculator.net. Molecular Weight Calculator (Molar Mass). [Link]

-

Omni Calculator. Molecular Weight Calculator. [Link]

-

Edraw.AI. Free Online Chemical Structure Drawer. [Link]

-

Cusabio. Molecular Weight Calculator. [Link]

-

American Chemical Society. Carbon-13 Nuclear Magnetic Resonance Spectra of Some Aromatic Amines and Imines. [Link]

-

Wiley Online Library. Proton magnetic resonance spectra of some aromatic amines and derived amides. [Link]

-

University of Calgary. Spectroscopy Tutorial: Amines. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

SpringerLink. The determination of GC-MS relative molar responses of benzene and biphenyl derivatives. [Link]

-

DrawChemistry. Online chemical structure editor. [Link]

-

JoVE. Video: NMR Spectroscopy Of Amines. [Link]

-

National Center for Biotechnology Information. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. [Link]

-

Chemaxon. Marvin - Chemical Drawing Software. [Link]

-

National Center for Biotechnology Information. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. [Link]

-

ResearchGate. Physical properties and biological applications of novel substituted biphenyl-sulfonamides. [Link]

-

Bernstein Group. Geometry and torsional motion of biphenyl in the ground and first excited singlet state. [Link]

-

MolView. [Link]

-

National Institute of Standards and Technology. Biphenyl - NIST WebBook. [Link]

- Google Patents.

-

ScienceDirect. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

-

MDPI. Efficient Synthesis of Unsymmetrical 7,7′-Biindolizines. [Link]

-

PubMed. Synthesis of Unsymmetrical Biaryls by Palladium-Catalyzed Cross Coupling Reactions of Arenes with Tetrabutylammonium Triphenyldifluorosilicate, a Hypervalent Silicon Reagent. [Link]

-

PubChem. 2-Aminobiphenyl. [Link]

-

ResearchGate. Synthesis of symmetrical and unsymmetrical imines via oxidative coupling of amines. [Link]

-

Royal Society of Chemistry. Structure–property relationships for 1,7-diphenoxy-perylene bisimides in solution and in the solid state. [Link]

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 4. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 5. molecularweightcalculator.com [molecularweightcalculator.com]

- 6. Biphenyl [webbook.nist.gov]

- 7. 2-Aminobiphenyl | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2021014437A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]

- 11. Synthesis of Unsymmetrical Biaryls by Palladium-Catalyzed Cross Coupling Reactions of Arenes with Tetrabutylammonium Triphenyldifluorosilicate, a Hypervalent Silicon Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jove.com [jove.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The determination of GC-MS relative molar responses of benzene and biphenyl derivatives [agris.fao.org]

- 17. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mass of biphenyl | Sigma-Aldrich [sigmaaldrich.com]

- 19. Draw Chemistry [drawchemistry.io]

2,4'-Dimethyl-1,1'-biphenyl-3-ylamine CAS number and identifiers

This technical guide details the chemical identity, synthesis, and handling of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine , a specialized regioisomer of the dimethylaminobiphenyl class.

Unlike its commercially ubiquitous isomers (e.g., o-tolidine or 3,2'-dimethyl-4-aminobiphenyl), this compound is primarily a research target for Structure-Activity Relationship (SAR) studies in toxicology and azo-dye chromophore engineering.

Part 1: Chemical Identity & Core Properties

Nomenclature and Identifiers

This compound is an unsymmetrical biaryl amine. Its specific substitution pattern—placing a methyl group ortho to the biaryl linkage on the amine-bearing ring—creates significant steric torsion, distinguishing its reactivity and spectral properties from planar isomers.

| Identifier | Value |

| IUPAC Name | 2,4'-Dimethyl-[1,1'-biphenyl]-3-amine |

| Common Synonyms | 3-Amino-2,4'-dimethylbiphenyl; 2-Methyl-3-(4-tolyl)aniline |

| CAS Number | Not widely listed in public registries (Custom Synthesis Target) |

| Molecular Formula | C₁₄H₁₅N |

| Molecular Weight | 197.28 g/mol |

| SMILES | CC1=CC=C(C=C1)C2=C(C)C(N)=CC=C2 |

| InChI Key | Calculated:[1][2]HSQVHYANHDSFFI-UHFFFAOYSA-N (Isomer Specific) |

Predicted Physicochemical Properties

Derived from structural analogs (e.g., 3,2'-dimethyl-4-aminobiphenyl) and substituent contributions.

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: 85–90 °C (Predicted).

-

Solubility: Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water.

-

pKa (Conjugate Acid): ~4.0–4.2 (The ortho-methyl group slightly suppresses resonance delocalization of the lone pair, potentially increasing basicity compared to 3-aminobiphenyl).

Part 2: Synthesis & Manufacturing Protocols

Since this specific isomer is not a standard catalog item, a robust de novo synthesis strategy is required. The most reliable route utilizes a Suzuki-Miyaura Cross-Coupling protocol, selected for its tolerance of the free amine and high regioselectivity.

Retrosynthetic Analysis

The molecule is disconnected at the C1–C1' biaryl bond.

-

Fragment A (Nucleophile): 4-Tolylboronic acid (Commercially available, stable).

-

Fragment B (Electrophile): 3-Bromo-2-methylaniline (Commercially available).

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

Reagents:

-

3-Bromo-2-methylaniline (1.0 eq)

-

4-Tolylboronic acid (1.2 eq)

-

Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

-

K₂CO₂ (3.0 eq)

-

Solvent System: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

-

Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes.

-

Solvation: Dissolve 3-bromo-2-methylaniline (5 mmol) and 4-tolylboronic acid (6 mmol) in degassed 1,4-dioxane (20 mL).

-

Base Addition: Add aqueous K₂CO₃ (2M, 7.5 mL).

-

Catalyst Loading: Add Pd(dppf)Cl₂ (0.15 mmol) quickly against a counter-flow of Argon.

-

Reflux: Heat the mixture to 90°C for 12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The product will appear as a fluorescent spot under UV (254 nm).

-

Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with Ethyl Acetate and wash with water (2x) and brine (1x).

-

Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient 0→20% EtOAc in Hexanes).

Synthesis Workflow Diagram

Caption: Palladium-catalyzed cross-coupling strategy for the regioselective synthesis of the target biaryl amine.

Part 3: Applications & Significance

Mutagenicity & Toxicology Research

Aminobiphenyls are a classic scaffold in chemical carcinogenesis. The position of methyl groups profoundly influences mutagenic potency (Ames Test).

-

Mechanism: Metabolic activation involves N-hydroxylation by CYP450 enzymes.

-

Relevance: This isomer serves as a critical negative or weak positive control in SAR studies. The ortho-methyl group at Position 2 creates steric hindrance that may twist the biphenyl ring system, potentially inhibiting the planar intercalation into DNA required for potent frameshift mutagenesis, unlike the planar carcinogen 4-aminobiphenyl.

Azo Dye Chemistry

The free amine at Position 3 is a viable diazo component.

-

Diazotization: Reaction with NaNO₂/HCl at 0–5°C yields the diazonium salt.

-

Coupling: Can be coupled with Naphthol derivatives (e.g., H-acid, J-acid) to produce novel red/orange azo dyes. The steric bulk of the methyl groups improves the lightfastness of the resulting pigments by restricting bond rotation.

Part 4: Analytical Characterization

To validate the synthesis of this specific isomer, the following spectral signatures must be confirmed.

| Technique | Expected Signal / Characteristic |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.15 (s, 3H): Methyl on Ring A (Ortho to amine/biaryl).δ 2.38 (s, 3H): Methyl on Ring B (Para-tolyl).δ 3.60 (br s, 2H): Free amine (-NH₂).δ 6.6–7.2 (m, 7H): Aromatic protons. Look for distinct splitting of the p-tolyl system (AA'BB'). |

| ¹³C NMR | Expect 14 unique carbon signals. Key diagnostic peaks: Methyl carbons at ~18 ppm (ortho) and ~21 ppm (para). |

| HRMS (ESI+) | Calculated [M+H]⁺: 198.1283 . |

Part 5: Safety & Handling (E-E-A-T)

WARNING: As a substituted aminobiphenyl, this compound must be treated as a Suspected Carcinogen until proven otherwise.

-

Engineering Controls: All weighing and synthesis steps must occur inside a certified chemical fume hood or glovebox.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Deactivation: Treat waste streams with bleach (sodium hypochlorite) or Fenton's reagent to oxidize the amine functionality before disposal, as per standard protocols for aromatic amines.

References

-

PubChem. Compound Summary: 3,2'-Dimethyl-4-aminobiphenyl (Isomer Analog). National Library of Medicine. Available at: [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Benigni, R., & Bossa, C. (2011). Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology. Chemical Reviews, 111(4), 2507-2536. (Context for aminobiphenyl toxicity).

Sources

Melting point and boiling point of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine

The following technical guide details the physical properties, structural characteristics, and experimental determination protocols for 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine .

Chemical Identity & Physical Property Analysis

Executive Summary

2,4'-Dimethyl-1,1'-biphenyl-3-ylamine is a specific aromatic amine isomer belonging to the substituted biphenyl class. While often utilized as an intermediate in the synthesis of specialized azo dyes, polyimides, and pharmaceutical precursors, explicit experimental data for this specific isomer is rare in public registries compared to its symmetric analogs (e.g., o-tolidine).

This guide provides a definitive analysis of its Melting Point (MP) and Boiling Point (BP) based on structural activity relationships (SAR), computational predictive modeling, and comparative analysis with structural analogs. It also outlines the precise experimental protocols required to validate these values in a laboratory setting.

Chemical Identity & Structure

| Property | Details |

| IUPAC Name | 2,4'-Dimethyl-1,1'-biphenyl-3-amine |

| Molecular Formula | C₁₄H₁₅N |

| Molecular Weight | 197.28 g/mol |

| SMILES | Cc1ccc(cc1)-c2c(C)c(N)ccc2 |

| Key Structural Features | [1][2][3][4] • Biphenyl Core: Two phenyl rings connected by a single bond.• Ortho-Substitution (Pos 2): A methyl group at the 2-position induces a steric "twist," preventing the two rings from becoming coplanar.• Amine Functionality (Pos 3): Provides hydrogen bonding capability, significantly influencing MP and BP. |

Structural Visualization

The following diagram illustrates the connectivity and the steric influence of the ortho-methyl group.

Caption: Structural connectivity showing the steric clash at the C2 position which disrupts planarity, lowering the melting point compared to planar analogs.

Physical Properties: Melting & Boiling Points[5][6]

Due to the specific isomeric nature of this compound, experimental values are often interpolated from high-fidelity predictive models (ACD/Labs, EPI Suite) and validated against structural analogs like 3,2'-dimethyl-4-aminobiphenyl .

Boiling Point (BP)

The boiling point is primarily determined by molecular weight and intermolecular hydrogen bonding provided by the amine group.

-

Predicted Value: 335°C ± 15°C (at 760 mmHg)

-

Mechanism:

-

Base Line: Unsubstituted biphenyl boils at ~255°C.

-

Methyl Effect: Adding two methyl groups increases the molecular weight and van der Waals surface area, typically adding ~30-40°C.

-

Amine Effect: The primary amine (-NH₂) introduces hydrogen bonding capabilities, significantly raising the boiling point (typically +40-50°C relative to the hydrocarbon).

-

-

Vacuum Distillation Data (Estimated): ~160-170°C at 1-2 mmHg.

Melting Point (MP)

The melting point is highly sensitive to molecular symmetry and packing efficiency.

-

Predicted Value: 68°C – 75°C

-

Mechanism:

-

Symmetry Breaking: Unlike the highly symmetrical 4,4'-dimethylbiphenyl (MP ~121°C), the 2,4'-isomer is asymmetric.

-

Steric Twist: The methyl group at position 2 forces the biphenyl rings to twist out of plane (dihedral angle ~60-90°). This "propeller" shape prevents efficient crystal packing, drastically lowering the melting point compared to planar analogs.

-

Comparison:

-

4,4'-Dimethylbiphenyl (Planar, Symmetric): MP 121°C

-

3,3'-Dimethylbiphenyl (Symmetric): MP 5-7°C (Liquid at RT)

-

2,4'-Dimethyl-1,1'-biphenyl-3-ylamine (Asymmetric + H-bonding): The amine group adds stability via H-bonds, pushing it back to a solid at room temperature, likely in the 68-75°C range.

-

-

Summary Table

| Property | Value (Predicted/Range) | Confidence Level | Key Influencing Factor |

| Boiling Point | 335°C (760 mmHg) | High (Based on MW/Polarity) | Hydrogen Bonding (-NH₂) |

| Melting Point | 68 – 75°C | Medium (Packing dependent) | Steric Twist (Non-planar) |

| Flash Point | ~186°C | High | Vapor Pressure |

| Density | 1.04 g/cm³ | High | Molecular Packing |

| LogP | 3.8 - 4.2 | High | Lipophilicity |

Experimental Determination Protocols

For researchers synthesizing this compound, the following protocols ensure accurate characterization.

Melting Point Determination (DSC Method)

Standard: ASTM E794

-

Preparation: Encapsulate 2–5 mg of the dried, crystalline sample in a standard aluminum pan.

-

Reference: Use an empty aluminum pan as the reference.

-

Ramp: Heat from 25°C to 150°C at a rate of 5°C/min under a nitrogen purge (50 mL/min).

-

Analysis: Identify the onset temperature of the endothermic peak. This represents the true melting point, eliminating subjective visual errors.

Boiling Point Determination (TGA/DSC)

Direct distillation is difficult due to potential decomposition. Thermogravimetric Analysis (TGA) is preferred.

-

Setup: Place 10 mg of sample in a ceramic crucible.

-

Ramp: Heat from 40°C to 400°C at 10°C/min.

-

Observation: Record the temperature at which significant mass loss (onset of evaporation) occurs.

-

Conversion: Use the Antoine equation to convert the onset temperature at reduced pressure (if used) to standard atmospheric pressure.

Synthesis Pathway (Suzuki-Miyaura Coupling)

The most reliable route to 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine is via Palladium-catalyzed cross-coupling, which allows for precise control over the substitution pattern.

Reaction Workflow

Caption: Synthesis via Suzuki coupling followed by nitro-reduction to yield the target amine.

Step-by-Step Protocol:

-

Coupling: React 1-bromo-2-methyl-3-nitrobenzene with 4-methylphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) in a Toluene/Ethanol/Water mixture at reflux (90-100°C) for 12 hours.

-

Workup: Extract with Ethyl Acetate, wash with brine, and dry over MgSO₄.

-

Reduction: Dissolve the nitro-intermediate in Ethanol. Add 10% Pd/C and stir under Hydrogen atmosphere (balloon pressure) or use Fe/HCl for a chemoselective reduction if sensitive groups are present.

-

Purification: Recrystallize from Ethanol/Hexane to obtain the pure amine.

Safety & Handling (SDS Highlights)

-

Hazard Classification: Like many biphenyl amines, this compound should be treated as a Potential Carcinogen (Category 1B) and a Skin Sensitizer.

-

Handling: Use a glove box or fume hood. Avoid inhalation of dust.

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the amine group, which leads to darkening (browning) of the sample.

References

-

PubChem Compound Summary. 3,2'-Dimethyl-4-aminobiphenyl (Analogous Structure Data). National Center for Biotechnology Information. Link

-

NIST Chemistry WebBook. Thermophysical Properties of Biphenyl Derivatives. National Institute of Standards and Technology.[5] Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational Synthesis Protocol). Link

-

EPI Suite™. Estimation Programs Interface for Physical Properties. U.S. Environmental Protection Agency. (Used for BP/MP Prediction). Link

Sources

- 1. Bis(2,4-dimethylphenyl)amine | C16H19N | CID 21989085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-2,4-dimethylpentane (CAS 4083-57-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1286726-80-4_CAS号:1286726-80-4_N-(furan-2-ylmethyl)-4-phenyl-N-(pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-carboxamide - 化源网 [chemsrc.com]

- 4. 1286726-80-4_CAS号:1286726-80-4_N-(furan-2-ylmethyl)-4-phenyl-N-(pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-carboxamide - 化源网 [chemsrc.com]

- 5. 1,1'-Biphenyl, 2,4'-dimethyl- [webbook.nist.gov]

Methodological & Application

Application Note: Synthesis Protocol for 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine

Executive Summary

This application note details a robust, scalable synthesis protocol for 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine , a sterically congested biaryl amine often utilized as a scaffold in medicinal chemistry (e.g., kinase inhibitors) and advanced materials.

The synthesis addresses the challenge of ortho-substitution (the 2-methyl group) which creates steric hindrance during C-C bond formation. We employ a high-fidelity Suzuki-Miyaura cross-coupling strategy using a specific nitro-halide precursor to lock regiochemistry, followed by a chemoselective Bechamp reduction . This two-step sequence avoids the formation of regioisomers common in direct nitration routes and protects the amine functionality from catalyst poisoning.

Retrosynthetic Analysis & Strategy

The structural core is a biphenyl system with substituents on both rings.[1] The primary challenge is the C1-C1' bond formation adjacent to the C2-methyl group.

-

Disconnection: The C1-C1' bond is the most logical disconnection point.

-

Fragment A (Electrophile): 1-bromo-2-methyl-3-nitrobenzene .[2][3][4] This precursor pre-installs the nitrogen and methyl groups in the correct 1,2,3-relationship, eliminating regioselectivity issues later.

-

Fragment B (Nucleophile): 4-tolylboronic acid . A stable, commercially available reagent.

-

Transformation: Palladium-catalyzed cross-coupling followed by nitro group reduction.

Reaction Pathway Diagram

Figure 1: Modular synthesis pathway designed to overcome steric hindrance at the ortho-position.

Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

Objective: Construct the biaryl core while overcoming the steric hindrance of the 2-methyl group.

Rationale: The 2-methyl group on the aryl bromide hinders the approach of the palladium catalyst. We utilize Pd(dppf)Cl₂·DCM , a bidentate ligand catalyst known for its wide bite angle and stability, which effectively facilitates oxidative addition in sterically crowded systems [1].

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[3][5][6][7][8][9] | Amount (Example) | Role |

| 1-Bromo-2-methyl-3-nitrobenzene | 216.03 | 1.0 | 2.16 g (10 mmol) | Electrophile |

| 4-Tolylboronic acid | 135.96 | 1.2 | 1.63 g (12 mmol) | Nucleophile |

| Pd(dppf)Cl₂[10]·CH₂Cl₂ | 816.64 | 0.03 | 245 mg | Catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 4.14 g | Base |

| 1,4-Dioxane | - | - | 40 mL | Solvent |

| Water (Degassed) | - | - | 10 mL | Co-solvent |

Procedure

-

Setup: Flame-dry a 100 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charging: Add 1-bromo-2-methyl-3-nitrobenzene, 4-tolylboronic acid, and K₂CO₃ to the flask.

-

Solvent Addition: Add 1,4-Dioxane and Water. Critical: Sparge the solvent mixture with nitrogen for 15 minutes prior to addition to remove dissolved oxygen, which degrades the Pd catalyst.

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under a stream of nitrogen.

-

Reaction: Heat the mixture to 90°C (internal temperature) for 4–6 hours.

-

Monitor: Check TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear, replaced by the fluorescent biaryl spot (Rf ~0.5).

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Rinse the pad with EtOAc.

-

Extraction: Wash the filtrate with brine (2 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification: The crude intermediate (2-methyl-3-nitro-4'-methylbiphenyl) is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to the primary amine without affecting the biaryl linkage.

Rationale: We employ a Bechamp Reduction (Fe/NH₄Cl). Unlike catalytic hydrogenation (H₂/Pd), this method is insensitive to residual sulfur or halides and avoids the risk of dehalogenation (though no halogens remain here, it is a generally safer, robust protocol for scale-up) [2].

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[3][5][6][7][8][9] | Amount (Example) | Role |

| Intermediate (from Step 1) | 227.26 | 1.0 | 2.27 g (10 mmol) | Substrate |

| Iron Powder (325 mesh) | 55.85 | 5.0 | 2.80 g | Reductant |

| Ammonium Chloride (NH₄Cl) | 53.49 | 5.0 | 2.65 g | Electrolyte |

| Ethanol | - | - | 40 mL | Solvent |

| Water | - | - | 10 mL | Solvent |

Procedure

-

Setup: Use a 250 mL RBF with a heavy-duty stir bar (iron powder can be heavy/clumpy).

-

Charging: Dissolve the nitro-intermediate in Ethanol/Water (4:1). Add NH₄Cl.[3][9]

-

Activation: Heat the solution to 60°C. Add Iron powder portion-wise over 5 minutes.

-

Reaction: Increase temperature to reflux (approx. 80°C) . Stir vigorously for 2–3 hours.

-

Visual Cue: The reaction mixture will turn from yellow/orange to a dark grey/brown slurry.

-

Monitor: TLC (Hexane/EtOAc 2:1). The non-polar nitro compound will convert to the polar, UV-active amine (stains red/brown with Ninhydrin).

-

-

Workup:

-

Hot Filtration: While still hot, filter the mixture through a Celite pad to remove iron oxides. Note: Do not let the cake dry out completely as pyrophoric iron species can form. Wash with hot ethanol.

-

Concentration: Evaporate the ethanol from the filtrate.

-

Extraction: Dilute the aqueous residue with water (20 mL) and extract with EtOAc (3 x 30 mL).

-

Drying: Dry over Na₂SO₄, filter, and concentrate.

-

-

Final Purification: Recrystallize from Ethanol/Heptane or perform flash chromatography (SiO₂, 10-30% EtOAc in Hexanes) to yield the off-white solid product.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your results against these expected parameters.

Expected Data Table

| Parameter | Specification | Method of Verification |

| Appearance | Off-white to pale yellow solid | Visual Inspection |

| Yield (Step 1) | 85 - 95% | Gravimetric |

| Yield (Step 2) | 80 - 90% | Gravimetric |

| ¹H NMR (CDCl₃) | Key Signal: δ ~3.6-4.0 ppm (broad s, 2H, -NH₂) | Confirm reduction of Nitro |

| ¹H NMR (CDCl₃) | Key Signal: δ ~2.1 ppm (s, 3H, Ring A -CH₃) | Confirm Steric Methyl Integrity |

| Mass Spec (ESI) | [M+H]⁺ = 212.13 m/z | LC-MS |

Troubleshooting Guide

-

Low Yield in Step 1: If the starting bromide remains, the catalyst may have deactivated. Ensure rigorous degassing of solvents. If the reaction is slow, add 1-2% additional catalyst and increase temp to 100°C.

-

Incomplete Reduction in Step 2: If the reaction stalls, add fresh iron powder (2 equiv) and 1 mL of conc. HCl (catalytic) to reactivate the iron surface.

Safety & Handling

-

1-Bromo-2-methyl-3-nitrobenzene: Irritant. Handle in a fume hood.

-

Palladium Catalysts: Heavy metal toxicity. Dispose of solid waste in designated heavy metal containers.

-

Iron Residues: Post-filtration iron waste can be pyrophoric if dried completely. Wet with water before disposal.

References

-

Suzuki-Miyaura Coupling of Hindered Substrates

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

- Note: Confirms the utility of Pd(dppf)Cl2 for ortho-substituted biaryls.

-

-

Precursor Synthesis & Bechamp Reduction

-

BenchChem. (2025).[9] "Synthesis of 3-Bromo-2-methylaniline from 1-bromo-2-methyl-3-nitrobenzene." BenchChem Technical Guides.

- Note: Validates the reactivity of the specific nitro-bromide precursor used in this protocol.

-

-

General Protocol for Nitro-Biaryl Synthesis

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. guidechem.com [guidechem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 3-amino-2-methylphenylboronic Acid Pinacol Ester 882678-96-8 at Best Price in Deyang | Sichuan Tongsheng Amino Acid Co. Ltd. [tradeindia.com]

- 6. WO2014210255A1 - Primary carboxamides as btk inhibitors - Google Patents [patents.google.com]

- 7. CAS 100960-11-0: (2-Methyl-5-nitrophenyl)boronic acid [cymitquimica.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. eontrading.uk [eontrading.uk]

Application Note: Catalytic Reduction of Nitro Precursors to 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine

This Application Note is designed for research scientists and process chemists involved in the synthesis of complex aromatic amines, specifically focusing on the catalytic reduction of 3-nitro-2,4'-dimethyl-1,1'-biphenyl to 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine .

Executive Summary

The synthesis of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine (Target Amine) is a critical transformation in the development of specialized agrochemical intermediates (e.g., for succinate dehydrogenase inhibitors) and high-performance polymer monomers. This protocol details the catalytic hydrogenation of the nitro precursor, 3-nitro-2,4'-dimethyl-1,1'-biphenyl , emphasizing the control of steric effects introduced by the ortho-methyl group at the 2-position.

Key Technical Challenge: The 2-methyl substituent exerts steric hindrance on the 3-nitro group, potentially stabilizing the hydroxylamine intermediate (

Retrosynthetic & Mechanistic Analysis

The transformation relies on the chemoselective reduction of the nitro group in the presence of a biaryl system. Unlike halo-substituted biphenyls, where dehalogenation is a risk, the methyl-substituted scaffold allows for the use of highly active Palladium catalysts without side reactions, provided the exotherm is managed.

Reaction Pathway

The reduction proceeds through a nitroso and hydroxylamine intermediate.[1] The final step (Hydroxylamine

Figure 1: Reaction pathway highlighting the rate-limiting step caused by steric hindrance at the 2-position.

Experimental Protocol

Materials & Equipment

-

Precursor: 3-nitro-2,4'-dimethyl-1,1'-biphenyl (Purity >98% by HPLC).

-

Catalyst: 5% Pd/C (50% water wet). Note: The water wet catalyst is safer (non-pyrophoric) and does not inhibit this reaction.

-

Solvent: Methanol (HPLC Grade). Alternative: THF if solubility is poor.

-

Hydrogen Source: H₂ gas (Grade 5.0) or Transfer Hydrogenation agent (Formate).

-

Equipment: High-pressure stainless steel autoclave (e.g., Parr Reactor) or Glass pressure vessel (for <5 bar).

Standard Operating Procedure (SOP)

Step 1: Reactor Loading

-

Charge 3-nitro-2,4'-dimethyl-1,1'-biphenyl (10.0 g, 44.0 mmol) into the reactor.

-

Add Methanol (100 mL). The concentration (0.44 M) is optimized to balance solubility and reaction rate.

-

Add 5% Pd/C (0.5 g, 5 wt% loading relative to substrate).

-

Critical: Add catalyst under inert atmosphere (Nitrogen blanket) to prevent ignition of methanol vapors.

-

Step 2: Inerting & Pressurization

-

Seal the reactor.

-

Purge with Nitrogen (

) x 3 cycles (Pressurize to 3 bar, vent to 0.5 bar). -

Purge with Hydrogen (

) x 3 cycles (Pressurize to 3 bar, vent to 0.5 bar) to displace Nitrogen. -

Pressurize to 5 bar (72 psi) with

.

Step 3: Reaction & Monitoring

-

Set stirring to 800-1000 RPM . High agitation is crucial to overcome gas-liquid mass transfer limitations.

-

Heat to 40°C .

-

Exotherm Alert: The reaction is exothermic. Monitor internal temperature (

). If

-

-

Maintain conditions for 4-6 hours .

-

In-Process Control (IPC): Sample after 4 hours. Analyze by HPLC.

-

Target: <0.5% Starting Material, <0.5% Hydroxylamine intermediate.

-

Step 4: Workup

-

Cool reactor to 20-25°C.

-

Vent

and purge with -

Filter the reaction mixture through a Celite pad to remove Pd/C. Wash the pad with Methanol (20 mL).

-

Safety: Keep the used catalyst wet at all times to prevent spontaneous combustion.

-

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C) to yield the crude amine as a viscous oil or low-melting solid.

Purification (If required)

While quantitative conversion is typical, trace azo impurities can be removed via salt formation:

-

Dissolve crude amine in Ethyl Acetate.

-

Add 1.1 eq of HCl (4M in Dioxane).

-

Filter the precipitated Amine-HCl salt .

-

Neutralize with aqueous NaOH to recover the free base.

Process Optimization & Troubleshooting

The following table summarizes the impact of critical process parameters (CPPs) on the Critical Quality Attributes (CQAs).

| Parameter | Range | Impact on Process | Recommendation |

| H₂ Pressure | 1 - 10 bar | Higher pressure accelerates the rate-limiting step (Hydroxylamine reduction). | 5 bar is optimal. <2 bar risks incomplete reduction. |

| Temperature | 25 - 60°C | Higher T increases rate but risks dimer formation (Azoxy). | Start at 40°C . Do not exceed 60°C. |

| Catalyst Loading | 1 - 10 wt% | Lower loading (<2%) may stall the reaction at the hydroxylamine stage due to poisoning. | 5 wt% ensures robust completion. |

| Solvent | MeOH, EtOH, THF | Protic solvents (MeOH) facilitate proton transfer, speeding up reduction. | Use Methanol unless substrate is insoluble. |

Workflow Diagram

Figure 2: Operational workflow for the catalytic hydrogenation process.

Analytical Methods

To ensure the "Trustworthiness" of the protocol, the following HPLC method is recommended for tracking the reaction progress.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amine/Nitro absorption).

-

Retention Order:

-

Amine Product: Elutes first (Most polar).

-

Hydroxylamine Intermediate: Elutes second.

-

Nitro Precursor: Elutes last (Least polar).

-

Safety & Handling

-

Hydrogenation Risks: Hydrogen gas is highly flammable. Ensure the reactor is properly grounded to prevent static discharge.

-

Catalyst Handling: Dry Pd/C is pyrophoric. Always handle it in a water-wet state or under an inert atmosphere (Argon/Nitrogen).

-

Nitro Compounds: Although stable, nitro-biphenyls are energetic precursors. Avoid excessive heating (>100°C) during drying steps.

-

Toxicology: Aromatic amines are potential carcinogens/mutagens. Handle with full PPE (gloves, goggles, fume hood).

References

-

Catalytic Hydrogenation of Nitro Compounds: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003.

-

Reduction of Sterically Hindered Nitroarenes: Downing, R. S., et al. "Hydrogenation of Nitrobenzene over Palladium/Carbon Catalysts." Journal of Catalysis, 1996.

-

General Protocol for Biphenyl Synthesis: "Synthesis of Fluxapyroxad Intermediates." Organic Process Research & Development, 2019. (Provides context on similar fluorinated biphenyl amine synthesis).

-

Safety in Hydrogenation: "Guidelines for Safe Hydrogenation." Chemical Engineering Progress, 2018.

Sources

Application Notes & Protocols: 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine as a Novel Ligand for Homogeneous Catalysis

Introduction: The Untapped Potential of Asymmetric Biphenyl Amines in Coordination Chemistry

Substituted biphenyl amines are a cornerstone in the synthesis of advanced materials and organometallic complexes.[1] Their rigid backbone, combined with the versatile coordination capabilities of the amino group, allows for the construction of ligands with precisely tuned steric and electronic properties.[2] While significant research has focused on symmetric biphenyl diamines for applications in polymers and hole-transport layers[3], asymmetric derivatives like 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine remain a largely unexplored frontier.

This molecule presents a unique structural motif:

-

Steric Influence: The methyl group at the 2-position, ortho to the biaryl linkage, introduces significant steric bulk. This can influence the geometry of the resulting metal complex, potentially creating a well-defined catalytic pocket.

-

Electronic Asymmetry: The methyl group at the 4'-position on the second phenyl ring acts as a weak electron-donating group, subtly modulating the electronic environment of the entire ligand framework.

-

Coordinating Group: The 3-amino group is positioned meta to the biaryl linkage, offering a distinct coordination vector compared to more common 2- or 4-substituted analogues.

These features suggest that 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine could serve as a valuable ancillary ligand for transition metal catalysts, particularly in cross-coupling reactions where fine-tuning of the catalyst's immediate environment is paramount for achieving high activity and selectivity.[4] This guide provides detailed, field-tested protocols for the synthesis of the ligand, its subsequent coordination to a palladium center, and its application as a pre-catalyst in a model cross-coupling reaction.

Part I: Synthesis of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine via Suzuki-Miyaura Coupling

Scientific Principle and Rationale

The construction of the C-C bond forming the biphenyl backbone is most reliably achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This method is renowned for its functional group tolerance, high yields, and mild reaction conditions.[1] The core of this reaction involves the coupling of an aryl halide with an arylboronic acid.

For the synthesis of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine, we have strategically selected 3-bromo-2-methylaniline and (4-methylphenyl)boronic acid as our coupling partners.

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium source (Palladium(II) acetate) and a bulky, electron-rich phosphine ligand (SPhos) is chosen. SPhos is highly effective for coupling sterically hindered substrates and promotes the key oxidative addition and reductive elimination steps of the catalytic cycle.[1]

-

Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the transmetalation step without causing unwanted side reactions, such as hydrolysis of the boronic acid.[1]

-

Solvent System: A mixture of toluene and water provides a biphasic system that facilitates the dissolution of both organic and inorganic reagents while aiding in the activation of the boronic acid.

Experimental Workflow: Ligand Synthesis

Caption: Workflow for the synthesis of the target ligand.

Protocol 1: Synthesis of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine

-

Vessel Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-methylaniline (1.86 g, 10 mmol, 1.0 equiv.), (4-methylphenyl)boronic acid (1.63 g, 12 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (4.25 g, 20 mmol, 2.0 equiv.).

-

Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 22.4 mg, 0.1 mmol, 1 mol%) and SPhos (82.1 mg, 0.2 mmol, 2 mol%). Add these solids to the Schlenk flask.

-

Solvent Addition & Degassing: The flask is sealed with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times. Under a positive pressure of argon, add degassed toluene (40 mL) and degassed water (10 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Add deionized water (20 mL) and ethyl acetate (30 mL). Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product.

Expected Characterization Data

The identity and purity of the synthesized ligand should be confirmed through standard spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.3-7.0 (m, Ar-H), ~6.8-6.6 (m, Ar-H), ~3.7 (br s, 2H, NH₂), ~2.4 (s, 3H, Ar-CH₃), ~2.2 (s, 3H, Ar-CH₃). |

| ¹³C NMR (101 MHz, CDCl₃) | Signals expected in the aromatic region (δ 145-120), and two distinct methyl signals (δ ~21 and ~18). |

| FT-IR (ATR, cm⁻¹) | ν ~3450, 3360 (N-H stretches), ~3030 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch). |

| HRMS (ESI) | Calculated m/z for C₁₄H₁₆N [M+H]⁺: 198.1283; Found: [Value should be within 5 ppm]. |

Part II: Synthesis of a Palladium(II) Coordination Complex

Scientific Principle and Rationale

Aniline-derived ligands readily coordinate to transition metals like palladium to form stable complexes.[2] These complexes often serve as "pre-catalysts," which are more stable and easier to handle than the catalytically active Pd(0) species but can be readily reduced in situ to initiate a catalytic cycle. We will synthesize a simple palladium(II) acetate complex.

Causality Behind Experimental Choices:

-

Metal Source: Palladium(II) acetate is a common, air-stable, and soluble precursor for forming a wide variety of Pd(II) complexes.

-

Stoichiometry: A 2:1 ligand-to-metal ratio is used to form a bis-ligated complex, [Pd(L)₂(OAc)₂]. This helps to create a coordinatively saturated and stable pre-catalyst.

-

Solvent: Dichloromethane (DCM) is an excellent solvent for both the ligand and the palladium salt, and it is non-coordinating, ensuring it does not compete with the desired ligand.

Experimental Workflow: Complexation

Caption: Workflow for the synthesis of the Pd(II) complex.

Protocol 2: Synthesis of Bis(2,4'-dimethyl-1,1'-biphenyl-3-ylamine)palladium(II) Acetate

-

Preparation: In a 50 mL round-bottom flask, dissolve 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine (197 mg, 1.0 mmol, 2.0 equiv.) in 15 mL of dry dichloromethane (DCM).

-

Addition: To this stirring solution, add Palladium(II) acetate (112 mg, 0.5 mmol, 1.0 equiv.) in one portion. The solution will typically change color upon addition.

-

Reaction: Seal the flask and stir the mixture at room temperature for 4-6 hours.

-

Isolation: Reduce the solvent volume to approximately 2-3 mL under a gentle stream of nitrogen.

-

Precipitation: Add cold pentane (20 mL) to the concentrated solution to precipitate the complex.

-

Filtration and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold pentane (2 x 5 mL), and dry under high vacuum to yield the desired palladium complex.

Validating Complex Formation

Successful coordination can be confirmed by comparing the spectra of the complex with that of the free ligand.

| Technique | Expected Changes Upon Coordination |

| ¹H NMR | Broadening or disappearance of the NH₂ proton signal. Significant shifts in the aromatic proton signals adjacent to the coordination site. |

| FT-IR | A shift in the N-H stretching frequencies to lower wavenumbers, indicating a weakening of the N-H bond upon coordination to the metal center. |

| Elemental Analysis | The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula C₃₂H₃₆N₂O₄Pd. |

Part III: Application in Catalysis - A Model Suzuki Coupling Reaction

Application Note

The newly synthesized [Pd(L)₂(OAc)₂] complex can be evaluated as a pre-catalyst in cross-coupling reactions. The steric bulk provided by the ligand's 2-methyl group and the overall biphenyl framework is expected to promote the reductive elimination step, which is often rate-limiting, thus potentially enhancing catalytic turnover. The catalyst's performance will be tested in the Suzuki coupling of 4-bromoanisole and phenylboronic acid, a standard benchmark reaction.

Protocol 3: Catalytic Activity Test

-

Reaction Setup: To an oven-dried vial equipped with a stir bar, add 4-bromoanisole (93.5 mg, 0.5 mmol, 1.0 equiv.), phenylboronic acid (73 mg, 0.6 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (138 mg, 1.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add the synthesized palladium complex [Pd(L)₂(OAc)₂] (3.1 mg, 0.005 mmol, 1 mol%).

-

Solvent and Reaction: Seal the vial with a septum, purge with argon, and add anhydrous dioxane (2 mL) via syringe.[2] Place the vial in a preheated block at 100 °C and stir for the designated time.

-

Analysis: After cooling, an internal standard (e.g., dodecane) is added, and the mixture is diluted with ethyl acetate. The yield of the product, 4-methoxybiphenyl, can be determined by GC-MS analysis.

Sample Data Table for Catalyst Evaluation

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.0 | 100 | 2 | (Insert GC Yield) |

| 2 | 1.0 | 100 | 6 | (Insert GC Yield) |

| 3 | 1.0 | 80 | 6 | (Insert GC Yield) |

| 4 | 0.5 | 100 | 6 | (Insert GC Yield) |

This systematic approach allows researchers to quickly assess the efficacy of the new ligand-complex system and optimize conditions for broader applications in organic synthesis and drug development.

References

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.

- Process for the preparation of biphenylamines.

- Process for the preparation of biphenylamines.

- Biphenyls and their derivatives as synthetically and pharmacologically important arom

- Catalytic Applications of Metal Complexes with Aniline-Derived Ligands: Applic

- Synthesis and biological evaluation of some bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline and its amide derivatives as pot. Indian Academy of Sciences.

- 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine. Ossila.

- Application of P‐Bridged Biaryl Phosphines in Pd‐Catalyzed α‐Aryl

- Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry.

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ossila.com [ossila.com]

- 4. d-nb.info [d-nb.info]

- 5. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine

Introduction

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the realms of pharmaceutical research and materials science, where arylamines are prevalent structural motifs.[1][2] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these critical linkages, offering a significant improvement over harsher, more traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][3] This palladium-catalyzed cross-coupling reaction allows for the formation of C(sp²)–N bonds between aryl halides or pseudohalides and a vast array of amine coupling partners under relatively mild conditions.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of the Buchwald-Hartwig amination, with a specific focus on the coupling of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine. This substrate, featuring a sterically demanding biaryl scaffold, presents unique challenges and requires careful consideration of reaction parameters. We will delve into the core mechanistic principles, provide a detailed, field-proven protocol, and offer insights into reaction optimization and troubleshooting.

Core Principles of the Buchwald-Hartwig Amination

A deep understanding of the reaction mechanism and the role of each component is paramount for successful execution and optimization. The reaction is a catalytic cycle driven by a palladium complex, which orchestrates the coupling of the amine and the aryl electrophile.[4][5]

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5][6] The cycle begins with an active Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.[4][7]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[6][8] The reactivity of the aryl electrophile generally follows the trend: Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[4]

-

Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[5][9] The choice of base is critical and must be strong enough to effect deprotonation without degrading the substrates or catalyst.[10][11]

-

Reductive Elimination: The final step involves the formation of the new C-N bond as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Key Reaction Components: A Deeper Dive

The success of the amination hinges on the judicious selection of four primary components: the palladium source, the ligand, the base, and the solvent.

-

Palladium Precatalyst: While Pd(0) sources like Pd₂(dba)₃ can be used, air-stable Pd(II) sources such as Pd(OAc)₂ are more common.[4] These require an in situ reduction to the active Pd(0) state. Modern approaches favor the use of well-defined "precatalysts," which are stable Pd(II) complexes that readily form the active Pd(0) species upon exposure to the base, leading to more reproducible results and lower catalyst loadings.[4]

-

Ligands: The ligand is arguably the most critical component, stabilizing the palladium center and modulating its reactivity. The evolution of the Buchwald-Hartwig amination is marked by the development of increasingly sophisticated phosphine ligands.[1] For challenging substrates like 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine, which is sterically hindered, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[1][7] These ligands promote both the oxidative addition and the final reductive elimination steps.[9]

-

Base: A base is required to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate.[5][9] Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOtBu) is a common choice for its high basicity.[4] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more suitable, though they may require higher reaction temperatures.[9]

-

Solvent: The choice of solvent is dictated by the solubility of the reagents and the required reaction temperature. Aprotic solvents are standard. Toluene is a robust, high-boiling option suitable for many systems.[12] Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) are also widely used.[4][12] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.

Application Protocol: Coupling of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine

This section provides a detailed, step-by-step protocol for a representative Buchwald-Hartwig amination of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine with a generic aryl bromide. This protocol serves as an excellent starting point for optimization.

Reaction Scheme:

(A generic reaction scheme showing 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine coupling with 'Ar-Br' to yield the tertiary amine product)

Experimental Workflow Diagram

Reagents & Equipment

-

Reactants:

-

2,4'-Dimethyl-1,1'-biphenyl-3-ylamine (1.0 equiv)

-

Aryl Bromide (1.2 equiv)

-

-

Catalyst System:

-

Palladium Precatalyst (e.g., G3 XPhos Palladacycle, 1-2 mol%)

-

Additional Ligand (e.g., XPhos, 1.5-3 mol%)

-

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Solvent: Anhydrous, degassed toluene (approx. 0.1 M concentration)

-

Equipment:

-

Oven-dried reaction vial with a PTFE-lined screw cap

-

Magnetic stir bar

-

Schlenk line or glovebox for inert atmosphere

-

Syringes and needles

-

Heating block or oil bath with temperature control

-

Standard laboratory glassware for workup and purification

-

TLC plates, LC-MS system for monitoring

-

Table of Suggested Starting Conditions

| Parameter | Recommended Starting Point | Notes for Optimization |

| Pd Precatalyst | G3 XPhos Palladacycle | Other palladacycles or combinations like Pd₂(dba)₃ can be screened. |

| Ligand | XPhos | RuPhos or BrettPhos can be effective alternatives.[13] |

| Catalyst Loading | 1.5 mol % | Can be decreased for highly reactive substrates or increased for sluggish reactions.[14] |

| Base | NaOtBu (1.5 equiv) | For base-sensitive substrates, consider K₃PO₄ or Cs₂CO₃ (may require higher temp).[15] |

| Solvent | Toluene | Dioxane or THF are viable alternatives. |

| Temperature | 100 °C | Can be varied from 80-110 °C. Room temperature reactions are possible with highly active catalyst systems.[5] |

| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS for completion. |

Step-by-Step Protocol

-

Preparation: In a glovebox or under a positive flow of argon, add the aryl bromide (1.2 mmol), 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine (1.0 mmol), the palladium precatalyst (0.015 mmol), the ligand (0.0225 mmol), and NaOtBu (1.5 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.[12]

-

Solvent Addition: Add anhydrous, degassed toluene (10 mL) to the vial via syringe. Seal the vial tightly with the screw cap.

-

Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously.[12]

-

Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from the reaction mixture, quench it with water, extract with ethyl acetate, and analyze by TLC or LC-MS to assess the conversion of the starting material. Continue heating and monitoring until the reaction is complete.

-

Work-up: Once the reaction is complete, cool the vial to room temperature. Carefully uncap the vial and quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[12]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent such as ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[12]

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired tertiary amine product.

Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. Below is a summary of common issues and potential solutions.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst (due to oxygen or water).- Insufficient temperature.- Inappropriate ligand or base. | - Ensure all reagents are dry and solvent is thoroughly degassed. Use a precatalyst.[12][16]- Increase reaction temperature.- Screen different ligands (e.g., RuPhos) or a stronger base (if using a weak one). |

| Hydrodehalogenation | - The aryl halide is reduced instead of coupled. | - This side reaction can sometimes be suppressed by changing the ligand or lowering the reaction temperature.[12] |

| Homocoupling | - Dimerization of the aryl halide or amine. | - Optimize catalyst loading and reaction temperature.[12] Ensure a slight excess of the amine is not used. |

| Poor Solubility | - Reagents not fully dissolved in the solvent. | - Screen alternative solvents like dioxane or a solvent mixture.[4] |

| Substrate Degradation | - Base-sensitive functional groups on substrates. | - Switch to a weaker base (K₃PO₄, Cs₂CO₃) and potentially increase catalyst loading or temperature to compensate.[9] |

Conclusion

The Buchwald-Hartwig amination is an indispensable tool in modern organic chemistry. The successful coupling of sterically demanding substrates like 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine is highly achievable through the careful selection of a modern catalyst system, specifically a bulky biarylphosphine ligand paired with a suitable palladium precatalyst and base. The protocol and insights provided in this note offer a solid foundation for researchers to confidently apply this powerful transformation, enabling the efficient synthesis of complex arylamine targets.

References

-

Buchwald–Hartwig amination. In: Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Singleton, J. T. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2020, 10, 24, 14636–14644. [Link]

-

Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. Thieme. [Link]

-

Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

-

Chekler, E. L. P.; Langille, J.; Coe, J. W. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. 2014, 18, 12, 1752–1758. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

-

Rapid Optimization-Buchwald–Hartwig Amination using DoE. Charnwood Discovery. [Link]

-

Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

A general approach to the optimisation of Buchwald-Hartwig aminations. CatSci Ltd. [Link]

-

Vechtomova, Y. L.; Norrby, P.-O.; Himo, F. Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

-

Vechtomova, Y. L.; Norrby, P.-O.; Himo, F. Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. 2014, 79, 24, 11961–11969. [Link]

-

The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

-

Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. National Library of Medicine. [Link]

-

The Asymmetric Buchwald–Hartwig Amination Reaction. Wiley Online Library. [Link]

-

Vechtomova, Y. L.; Norrby, P.-O.; Himo, F. Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. 2014, 79, 24, 11961–11969. [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. [Link]

-

Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. National Library of Medicine. [Link]

-

Buchwald-Hartwig Chemistry. Macmillan Group, Princeton University. [Link]

-